2H-1-Benzopyran, 2,2-dimethyl-7-(2-propynyloxy)-
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Overview
Description
2H-1-Benzopyran, 2,2-dimethyl-7-(2-propynyloxy)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a dimethyl group and a propynyloxy group attached to the benzopyran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 2,2-dimethyl-7-(2-propynyloxy)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethylchromene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 2,2-dimethyl-7-(2-propynyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
2H-1-Benzopyran, 2,2-dimethyl-7-(2-propynyloxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are explored in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 2,2-dimethyl-7-(2-propynyloxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylchromene
- 2,2-Dimethylbenzopyran
- 6,7-Dimethoxy-2,2-dimethyl-2H-benzopyran
Uniqueness
2H-1-Benzopyran, 2,2-dimethyl-7-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific research and industrial applications.
Properties
CAS No. |
70442-01-2 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,2-dimethyl-7-prop-2-ynoxychromene |
InChI |
InChI=1S/C14H14O2/c1-4-9-15-12-6-5-11-7-8-14(2,3)16-13(11)10-12/h1,5-8,10H,9H2,2-3H3 |
InChI Key |
WZDLAGBCMOMBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C=C2)OCC#C)C |
Origin of Product |
United States |
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